3-Azabicyclo[4.1.0]heptan-4-one
Overview
Description
3-Azabicyclo[4.1.0]heptan-4-one is a chemical compound with the CAS Number: 78503-68-1 . It has a molecular weight of 111.14 . The IUPAC name for this compound is also this compound .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO/c8-6-2-4-1-5(4)3-7-6/h4-5H,1-3H2,(H,7,8) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization leading to 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivities .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Nucleoside Analogues
3-Azabicyclo[4.1.0]heptan-4-one derivatives have been utilized in the synthesis of nucleoside analogues. For instance, 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, a related compound, has been used as an intermediate in creating various cyclopentyl carbocyclic nucleosides, which are valuable in medicinal chemistry (Dominguez & Cullis, 1999).
Synthesis of Unnatural Amino Acids
The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a novel amino acid, has been extensively studied. Due to its unique bicyclic nature and conformational constraints, this amino acid offers potential as a building block in medicinal chemistry (Napolitano et al., 2010).
Ring System Construction
The 3-azabicyclo[4.1.0]heptane ring system has been constructed through methods like the tandem Michael-SN2 reaction, indicating its utility in organic synthesis and drug discovery (Chan & Braish, 1994).
Formation of Pharmacophores
3-Azabicyclo[4.1.0]heptanes obtained through diastereoselective multicomponent cascade reactions are important as pharmacophores. Such methodologies enable the creation of constrained and potent molecules for pharmaceutical applications (Kriis et al., 2010).
Advanced Building Blocks for Drug Discovery
Photochemical synthesis methods have been developed to create substituted 3-azabicyclo[3.2.0]heptanes, closely related to this compound, which are useful as building blocks in drug discovery. This technique uses common chemicals like benzaldehyde and allylamine (Denisenko et al., 2017).
Synthesis of Bicyclic Amines
The 3-azabicyclo[4.1.0]heptane skeleton has been synthesized through intramolecular reductive cyclopropanation methods. This process has been applied to create derivatives of naturally occurring amino acids like serine, yielding enantiomerically pure compounds (Gensini et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[41The compound is a heterocyclic system often present in molecules capable of acting on various biological targets
Mode of Action
The mode of action of 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been synthesized through the reduction of spirocyclic oxetanyl nitriles . This suggests that 3-Azabicyclo[4.1.0]heptan-4-one may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been used in drug design, suggesting that they may affect various biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Azabicyclo[41It’s known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-Azabicyclo[41It’s known that similar compounds, such as 3-azabicyclo[311]heptanes, have been used in drug design, suggesting that they may have significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature , suggesting that temperature may play a role in its stability.
Safety and Hazards
Future Directions
The core of 3-azabicyclo[4.1.0]heptan-4-one was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests potential future directions for the use of this compound in drug development .
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-4-1-5(4)3-7-6/h4-5H,1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWOHYJTPMZOHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CNC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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